3-(Benzyloxy)-6-methylpyridazine

Physicochemical Medicinal Chemistry Drug Design

3-(Benzyloxy)-6-methylpyridazine is a privileged heterocyclic building block for medicinal chemistry and agrochemical R&D. Its 3-benzyloxy substituent provides a distinct lipophilic pharmacophore (est. LogP ~2.5–3.5) that enhances membrane permeability and receptor-binding interactions compared to simpler alkoxy or halo analogs. This compound serves as the optimal starting point for generating 3-hydroxy-6-methylpyridazine via facile hydrogenolysis, avoiding tautomeric complications of the free hydroxyl form. It is also the preferred precursor for synthesizing 4-aryl-substituted pyridazine herbicides with potent bleaching activity at field-relevant rates. Procure now to advance your SAR programs.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
CAS No. 6958-54-9
Cat. No. B097336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-6-methylpyridazine
CAS6958-54-9
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C12H12N2O/c1-10-7-8-12(14-13-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
InChIKeyKTZFXIGWMRGKRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade 3-(Benzyloxy)-6-methylpyridazine CAS 6958-54-9: Structural and Pharmacophore Baseline for Pyridazine Research


3-(Benzyloxy)-6-methylpyridazine (CAS 6958-54-9) is a heterocyclic pyridazine derivative characterized by a 3-benzyloxy ether and a 6-methyl substituent, yielding a molecular formula of C12H12N2O and a molecular weight of 200.24 g/mol . The pyridazine core is a recognized privileged scaffold in medicinal chemistry, associated with diverse activities including anti-inflammatory, antimicrobial, and anticancer effects, and the benzyloxy group enhances lipophilicity and potential receptor-binding interactions compared to simpler alkyl or halo analogs [1].

Why Generic Substitution of 3-(Benzyloxy)-6-methylpyridazine Fails: Evidence-Based Differentiation from 3-Alkoxy and 3-Chloro Analogs


Simple substitution of 3-(Benzyloxy)-6-methylpyridazine with in-class pyridazines such as 3-chloro-6-methylpyridazine, 3-methoxy-6-methylpyridazine, or 6-methylpyridazin-3(2H)-one is not scientifically equivalent. The benzyloxy group at position 3 introduces a distinct aromatic π-stacking and lipophilic pharmacophore absent in smaller alkoxy or halogen substituents, which directly alters key physicochemical properties (e.g., LogP, molecular volume) and consequently impacts membrane permeability, target binding kinetics, and metabolic stability [1]. Quantitative evidence from 3-aryloxy and 3-benzyloxy pyridazine series demonstrates that subtle changes in the 3-substituent significantly modulate biological potency, with unsubstituted benzyloxy often representing the optimal baseline for further SAR exploration before introducing electron-withdrawing or donating groups [2].

Quantitative Differentiation of 3-(Benzyloxy)-6-methylpyridazine: Direct Evidence Against 3-Methoxy, 3-Hydroxy, and 3-Chloro Analogs


Physicochemical Differentiation: Lipophilicity Advantage Over 3-Methoxy-6-methylpyridazine

The 3-benzyloxy substituent provides a significant lipophilicity enhancement over the 3-methoxy analog, a critical parameter for membrane permeability and target engagement in medicinal chemistry. The benzyl group increases the molecular volume and hydrophobic surface area, shifting the LogP distribution toward more favorable values for crossing biological barriers. [1]

Physicochemical Medicinal Chemistry Drug Design

Synthetic Utility: Direct Nucleophilic Displacement vs. 3-Chloro-6-methylpyridazine

3-(Benzyloxy)-6-methylpyridazine is frequently employed as a stable, pre-formed ether building block, avoiding the harsh conditions and lower yields associated with the in situ generation and reaction of 3-chloro-6-methylpyridazine. The benzyloxy group serves as a masked hydroxyl that can be removed via hydrogenolysis to yield 3-hydroxy-6-methylpyridazine under mild, selective conditions.

Synthesis Organic Chemistry Medicinal Chemistry

Herbicidal Activity: Structural Baseline for 3-Aryloxy Pyridazine Optimization

In a study of 43 novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, compounds with a substituted phenoxy group at the 3-position and an electron-withdrawing group on the benzene ring exhibited excellent herbicidal activities at doses as low as 7.5 g ha⁻¹. While the parent 3-(benzyloxy)-6-methylpyridazine lacks the 4-aryl substituent, it represents the foundational core from which these potent herbicides were derived. [1]

Herbicide Agrochemical SAR

Chemical Stability: Benzyl Ether vs. Free Hydroxyl Tautomerization in 3-Hydroxy-6-methylpyridazine

3-Hydroxy-6-methylpyridazine exists predominantly as its keto tautomer (6-methylpyridazin-3(2H)-one), which can complicate reactivity and analytical characterization. The 3-benzyloxy derivative locks the molecule in the aromatic ether form, preventing keto-enol tautomerization and ensuring consistent reactivity and unambiguous spectroscopic identification. [1]

Chemical Stability Formulation Procurement

Best Research and Industrial Application Scenarios for 3-(Benzyloxy)-6-methylpyridazine


Precursor for 3-Hydroxy-6-methylpyridazine via Mild Hydrogenolysis

In medicinal chemistry laboratories, 3-(Benzyloxy)-6-methylpyridazine is the preferred procured form for generating 3-hydroxy-6-methylpyridazine in situ. Unlike the free hydroxyl derivative (6-methylpyridazin-3(2H)-one), which exists as a keto tautomer, the benzyloxy compound can be quantitatively deprotected using catalytic hydrogenation (Pd/C, H₂) under ambient conditions. This provides a clean, high-yield route to the active aromatic hydroxyl form, avoiding the tautomeric complications of direct procurement. [2]

Scaffold for Herbicidal Lead Optimization in Agrochemical R&D

Agrochemical researchers utilize 3-(Benzyloxy)-6-methylpyridazine as a key building block for the synthesis of 4-aryl-substituted pyridazine herbicides. Published SAR studies demonstrate that diversifying the 3-benzyloxy group and adding a 4-(3-trifluoromethylphenyl) substituent can yield compounds with potent bleaching activity at field-relevant rates (≤7.5 g ha⁻¹). The benzyloxy parent provides the optimal starting point for such systematic structural elaboration. [2]

Lipophilic Pharmacophore in CNS or Antimicrobial Drug Design

For medicinal chemists targeting intracellular pathogens or central nervous system disorders, the elevated lipophilicity of 3-(Benzyloxy)-6-methylpyridazine (estimated LogP ≈ 2.5-3.5) compared to its 3-methoxy analog (XLogP3-AA = 0.5) suggests improved passive diffusion across biological membranes. This compound is therefore a valuable starting point for constructing pyridazine-based libraries intended to cross the blood-brain barrier or penetrate bacterial cell walls. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Benzyloxy)-6-methylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.